Methoxy Positional Effect on Receptor Potency: 6-OCH₃ vs. 5-OCH₃ (Melatonin) in Native Tissue
The 6-methoxy substitution pattern of the target compound is associated with substantially reduced potency at native melatonin receptors compared to the 5-methoxy configuration of the endogenous ligand. In the rabbit retinal melatonin receptor assay—a well-characterized native tissue system—6-methoxymelatonin (N-acetyl-6-methoxytryptamine, the direct acetyl analog of the target compound) exhibited an IC₅₀ of 2 nM, compared to 40 pM for melatonin (5-methoxy-N-acetyltryptamine), representing an approximately 50-fold reduction in potency [1] [2]. This potency shift is consistent with the established pharmacophore model in which the 5-methoxy oxygen serves as a critical hydrogen-bond acceptor for high-affinity receptor engagement [1]. The target compound, which additionally replaces the N-acetyl with N-isobutyryl, is expected to exhibit a further differentiated potency profile relative to both melatonin and 6-methoxymelatonin.
| Evidence Dimension | Receptor binding potency (IC₅₀) in rabbit retinal melatonin receptor assay |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for target compound; data presented for 6-methoxymelatonin (the closest characterized analog sharing the 6-OCH₃ feature): IC₅₀ = 2 nM [1] |
| Comparator Or Baseline | Melatonin (5-methoxy-N-acetyltryptamine): IC₅₀ = 40 pM [1] |
| Quantified Difference | 6-Methoxymelatonin vs. Melatonin: ~50-fold reduction in potency (IC₅₀ ratio = 50) |
| Conditions | Inhibition of calcium-dependent [³H]dopamine release from rabbit retina; 2-[¹²⁵I]iodomelatonin competition binding [1] |
Why This Matters
Researchers selecting melatonin receptor ligands for pharmacological studies must account for the ~50-fold potency penalty incurred by 6-OCH₃ substitution, which fundamentally alters experimental concentration ranges and limits the utility of melatonin-based EC₅₀/IC₅₀ values as reference points.
- [1] Dubocovich ML. Characterization of a retinal melatonin receptor. J Pharmacol Exp Ther. 1985 Aug;234(2):395-401. PMID: 2991499. View Source
- [2] BindingDB BDBM50066958 (CHEMBL33099): N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]acetamide (6-methoxymelatonin). Ki = 1.18E+3 nM for melatonin receptor (Mel1A/1B) using 2-[¹²⁵I]iodomelatonin as radioligand. View Source
